

An In-depth Technical Guide to the Chemical Structure and Properties of Erastin

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Compound of Interest

Compound Name: Erastin

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Introduction

Erastin is a pioneering small molecule compound instrumental in the discovery and characterization of ferroptosis, a unique iron-dependent form of regulated cell death. First identified for its selective lethality in tumor cells expressing oncogenic RAS, **Erastin** has become an indispensable tool in cancer biology and the study of oxidative cell death.^{[1][2]} Its mechanism of action, centered on the inhibition of the cystine/glutamate antiporter system Xc⁻ and interaction with mitochondrial voltage-dependent anion channels (VDACs), disrupts cellular redox homeostasis, leading to the accumulation of lipid-based reactive oxygen species (ROS) and subsequent cell death.^{[1][2][3][4]} This guide provides a comprehensive overview of **Erastin's** chemical structure, physicochemical properties, and mechanism of action, supplemented with detailed experimental protocols and pathway diagrams to support its application in research and drug development.

Chemical Structure and Physicochemical Properties

Erastin is a piperazinyl-quinazolinone derivative. Its complex structure facilitates selective binding to its biological targets, thereby initiating the ferroptotic cascade.^[5]

- IUPAC Name: 2-[1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethyl]-3-(2-ethoxyphenyl)quinazolin-4-one^[5]

- CAS Number: 571203-78-6[5]
- Molecular Formula: $C_{30}H_{31}ClN_4O_4$ [5]
- Molecular Weight: 547.04 g/mol [6]
- Appearance: White to off-white crystalline solid.[7]

Data Presentation: Physicochemical and Pharmacological Properties

The following table summarizes the key quantitative data for **Erastin**, providing a quick reference for experimental design.

Property	Value	Reference(s)
Molecular Formula	C ₃₀ H ₃₁ ClN ₄ O ₄	[5]
Molecular Weight	547.04 g/mol	[6]
CAS Number	571203-78-6	[5]
Purity	≥98%	[7]
Solubility	DMSO: ~12.5-25 mg/mL (22.85-45.7 mM) (Requires sonication/warming) Dimethylformamide (DMF): ~10 mg/mL Water: Insoluble Ethanol: Insoluble	[7][8][9][10]
LogP	4.8	[11]
Storage Conditions	Store as a solid at -20°C for ≥4 years. Solutions are unstable and should be freshly prepared.	[7][10]
EC ₅₀ (Glutamate Release)	~1.2 μM (in HT-1080 cells)	[12]
IC ₅₀ (Cell Viability)	HeLa: ~3.5 μM, 30.88 μM NCI- H1975: ~5 μM MDA-MB-231: ~40-40.63 μM MCF-7: ~80 μmol/l SiHa: ~29.40 μM	[13][14][15][16]
Binding Affinity (Kd)	VDAC2: ~112 nM (for radiolabelled analogue)	[17]

Mechanism of Action: Induction of Ferroptosis

Erastin induces ferroptosis through a dual mechanism primarily targeting cellular cystine import and mitochondrial function.

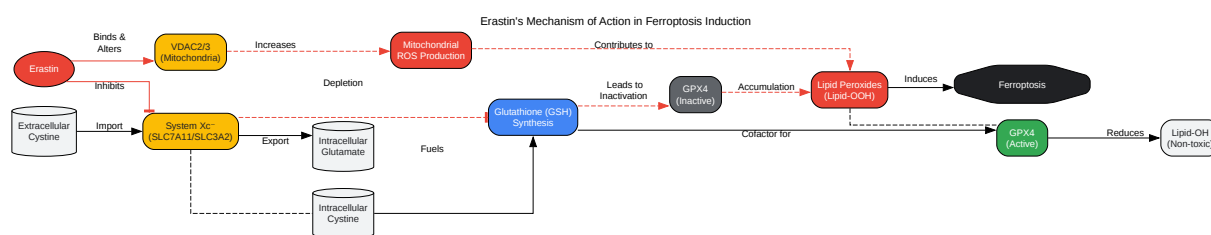
- Inhibition of System Xc⁻: **Erastin** is a potent and selective inhibitor of the system Xc⁻ cystine/glutamate antiporter.[3][12] This transporter, composed of subunits SLC7A11 and

SLC3A2, is responsible for importing extracellular cystine while exporting intracellular glutamate.[3] Cystine is the rate-limiting precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant. By blocking cystine uptake, **Erastin** leads to the depletion of cellular GSH pools.[6][18]

- Inactivation of GPX4: The enzyme Glutathione Peroxidase 4 (GPX4) is a key regulator of ferroptosis. It utilizes GSH as a cofactor to detoxify lipid peroxides.[3][19] The depletion of GSH caused by **Erastin** leads to the inactivation of GPX4, rendering the cell unable to neutralize accumulating lipid ROS.[11][20]
- Interaction with VDACs: **Erastin** binds directly to Voltage-Dependent Anion Channels 2 and 3 (VDAC2/3) on the outer mitochondrial membrane.[4][17][21] This interaction alters mitochondrial membrane permeability, leading to metabolic disruption, increased production of mitochondrial ROS, and ultimately contributes to the oxidative stress that drives ferroptosis.[17][22]

The culmination of these events is an iron-dependent, massive accumulation of lipid peroxides, leading to membrane damage and cell death.

Signaling Pathway Diagram



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Caption: **Erastin** inhibits System Xc^- and targets VDACs, leading to GSH depletion, GPX4 inactivation, and lipid ROS accumulation, culminating in ferroptosis.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for key experiments involving **Erastin**.

Cell Viability and IC_{50} Determination using MTT Assay

This protocol determines the concentration of **Erastin** that inhibits cell growth by 50% (IC_{50}).

Materials:

- Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **Erastin** stock solution (e.g., 10 mM in DMSO, freshly prepared)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Phosphate-Buffered Saline (PBS)
- Multichannel pipette
- Microplate reader (570 nm wavelength)

Methodology:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO_2 to allow for cell attachment.

- **Erastin Treatment:** Prepare serial dilutions of **Erastin** in complete medium from the stock solution (e.g., concentrations ranging from 0.1 μ M to 100 μ M). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%.
- Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **Erastin** or vehicle control (DMSO).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
[\[15\]](#)
- **MTT Addition:** After incubation, add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium from each well. Add 150 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of **Erastin** concentration and use a non-linear regression (dose-response) analysis to determine the IC₅₀ value.[\[15\]](#)

Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol uses a fluorescent probe to quantify lipid ROS, a hallmark of ferroptosis.

Materials:

- Cells cultured in 6-well plates or glass-bottom dishes
- **Erastin** and appropriate controls (e.g., Ferrostatin-1 as an inhibitor)
- C11-BODIPY 581/591 probe (stock solution in DMSO)
- Hank's Balanced Salt Solution (HBSS) or other suitable buffer

- Flow cytometer or fluorescence microscope

Methodology:

- Cell Treatment: Seed and treat cells with **Erastin** (e.g., 10 μ M) and controls for the desired time (e.g., 6-12 hours).
- Probe Loading: After treatment, wash the cells once with PBS. Add medium or HBSS containing C11-BODIPY 581/591 at a final concentration of 1-5 μ M.
- Incubate for 30-60 minutes at 37°C, protected from light.
- Cell Harvesting (for Flow Cytometry): Wash cells twice with PBS. Detach cells using trypsin, then neutralize with complete medium. Centrifuge and resuspend the cell pellet in PBS.
- Data Acquisition (Flow Cytometry): Analyze the cells on a flow cytometer. The unoxidized probe fluoresces red (e.g., excitation/emission ~581/591 nm), while the oxidized probe fluoresces green (e.g., excitation/emission ~488/510 nm). The shift from red to green fluorescence indicates lipid peroxidation.
- Data Acquisition (Microscopy): For imaging, wash cells twice with PBS and add fresh buffer. Image cells immediately using a fluorescence microscope with appropriate filter sets for red and green channels.
- Data Analysis: Quantify the increase in the green/red fluorescence ratio as a measure of lipid peroxidation.

Glutathione (GSH) Depletion Assay

This protocol measures the total intracellular glutathione levels, which are expected to decrease following **Erastin** treatment.

Materials:

- Cells cultured in 6-well or 10-cm plates
- **Erastin**

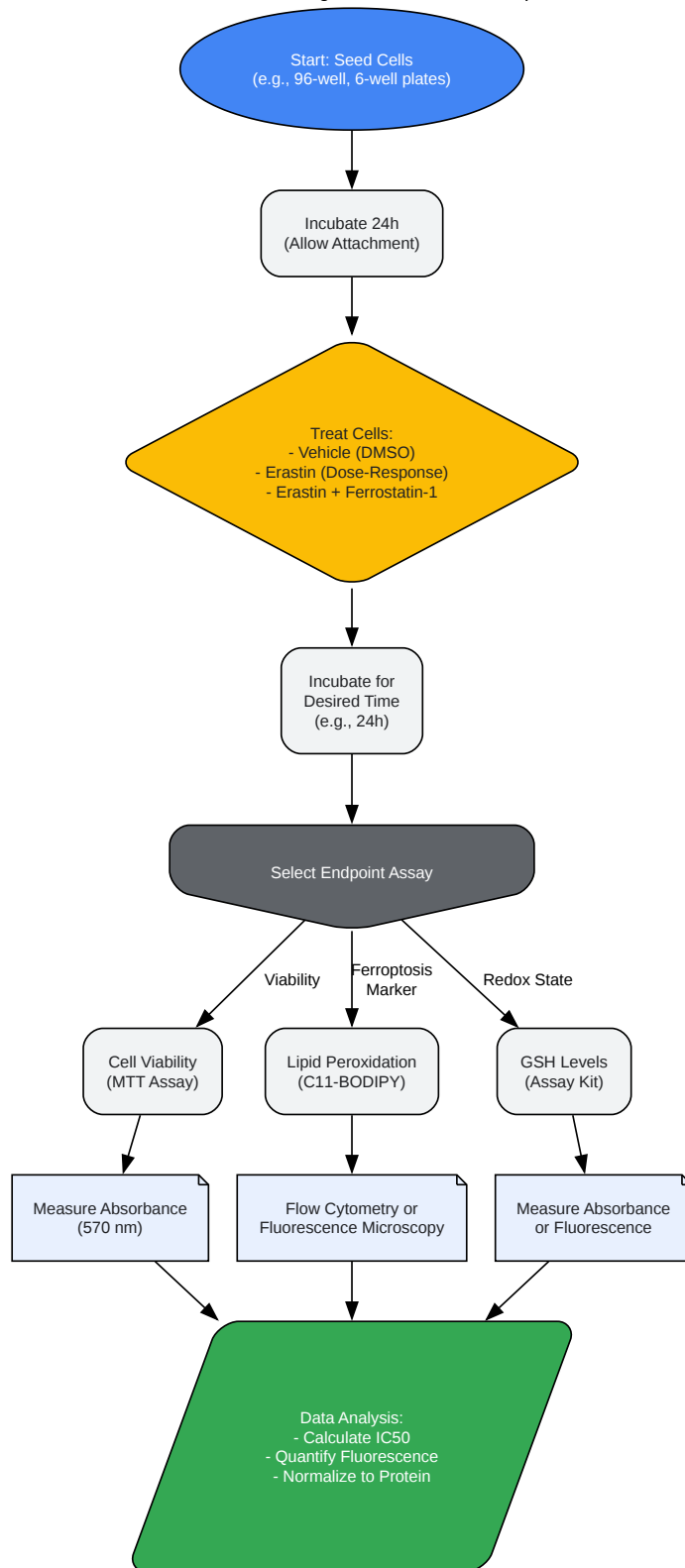
- Commercially available GSH/GSSG assay kit (e.g., based on DTNB [Ellman's reagent])
- Protein assay kit (e.g., BCA)
- Cell scrapers
- Microcentrifuge

Methodology:

- Cell Treatment: Treat cells with various concentrations of **Erastin** for a specified time (e.g., 24 hours).[13]
- Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells according to the protocol provided with the GSH assay kit, which typically involves a specific lysis buffer and deproteinization step (e.g., using metaphosphoric acid).
- Collect the lysate and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
- GSH Measurement: Transfer the supernatant to a new tube. Follow the manufacturer's instructions for the assay kit. This usually involves mixing the sample with a reagent that reacts with GSH to produce a colorimetric or fluorometric signal.
- Measure the absorbance or fluorescence using a plate reader.
- Protein Normalization: Use a portion of the initial cell lysate to determine the total protein concentration using a BCA or similar assay.
- Data Analysis: Calculate the GSH concentration from a standard curve. Normalize the GSH concentration to the total protein concentration for each sample (e.g., nmol GSH/mg protein). Compare the levels in **Erastin**-treated cells to the vehicle control.[13]

Experimental Workflow Diagram

Workflow for Assessing Erastin-Induced Ferroptosis

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Caption: A typical experimental workflow to evaluate the effects of **Erastin** on cell viability and key markers of ferroptosis.

Conclusion

Erastin remains a cornerstone for studying ferroptosis. Its well-defined chemical structure and dual-targeting mechanism provide a robust platform for investigating the intricacies of iron-dependent cell death. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize **Erastin** effectively, whether for elucidating fundamental biological pathways or for exploring novel therapeutic strategies in cancer and other diseases where ferroptosis is implicated. Careful consideration of its physicochemical properties, particularly its solubility, is essential for designing reproducible and impactful experiments.

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